molecular formula C13H5F5N2O3 B273764 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide

2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide

Cat. No. B273764
M. Wt: 332.18 g/mol
InChI Key: AAYFOOIDAKNNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide, also known as PFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide acts as a fluorescent probe by undergoing a nucleophilic substitution reaction with the target molecule, leading to the formation of a highly fluorescent product. The mechanism of action involves the formation of an amide bond between 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide and the target molecule, resulting in the release of a highly fluorescent nitrophenyl group.
Biochemical and Physiological Effects:
2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide has been shown to have minimal toxicity and is generally considered safe for use in biological systems. It has been used to study the redox state of cells and tissues, as well as the activity of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide is its high sensitivity and selectivity for nucleophiles and electrophiles. It is also relatively easy to synthesize and can be used in a variety of biological systems. However, one limitation of 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide. These include the development of new biosensors and imaging techniques based on 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide, as well as the study of its interactions with various biological molecules and systems. Additionally, further research is needed to explore the potential applications of 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide in drug discovery and development.

Synthesis Methods

2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide is synthesized through a multi-step process involving the nitration of 2,3,4,5,6-pentafluorobenzyl alcohol, followed by the conversion of the resulting 3-nitro-2,4,5,6-tetrafluorobenzyl chloride to 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide through amidation with 3-nitroaniline.

Scientific Research Applications

2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide has been widely used in scientific research due to its ability to act as a fluorescent probe for the detection of nucleophiles and electrophiles. It has been used to detect reactive oxygen species, cysteine residues, and thiols in biological systems. 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide has also been used in the development of biosensors for the detection of glucose and other analytes.

properties

Product Name

2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide

Molecular Formula

C13H5F5N2O3

Molecular Weight

332.18 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C13H5F5N2O3/c14-8-7(9(15)11(17)12(18)10(8)16)13(21)19-5-2-1-3-6(4-5)20(22)23/h1-4H,(H,19,21)

InChI Key

AAYFOOIDAKNNRI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.